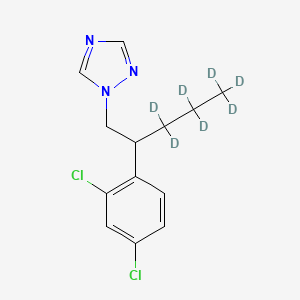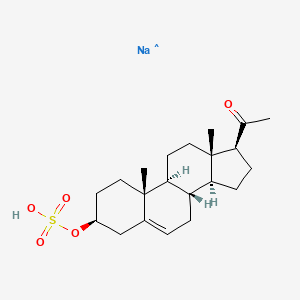
Pregnenolone monosulfate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnenolone monosulfate sodium salt can be synthesized through the sulfation of pregnenolone. The process involves the reaction of pregnenolone with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Pregnenolone monosulfate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pregnenolone sulfate.
Reduction: Reduction reactions can convert it back to pregnenolone.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Pregnenolone sulfate.
Reduction: Pregnenolone.
Substitution: Various pregnenolone derivatives depending on the substituent introduced.
Scientific Research Applications
Pregnenolone monosulfate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in modulating ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mechanism of Action
Pregnenolone monosulfate sodium salt exerts its effects by acting as a signaling-specific inhibitor of the cannabinoid CB1 receptor. It inhibits the effects of tetrahydrocannabinol (THC) mediated by CB1 receptors, thereby protecting the brain from cannabis intoxication . Additionally, it modulates ion channels such as TRPM3, influencing calcium-permeable ion channels and enhancing synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
Pregnenolone sulfate: Another neurosteroid with similar ion channel modulation properties.
Dehydroepiandrosterone sulfate (DHEA-S): A related steroid that also acts on ion channels and has neuroprotective effects.
Uniqueness
Pregnenolone monosulfate sodium salt is unique due to its specific inhibition of the cannabinoid CB1 receptor and its protective effects against cannabis intoxication. This sets it apart from other neurosteroids that may not have the same specificity or protective properties .
Properties
Molecular Formula |
C21H32NaO5S |
|---|---|
Molecular Weight |
419.5 g/mol |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 |
InChI Key |
DUBUGTJRMPFLOO-UTNKIXDHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C.[Na] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




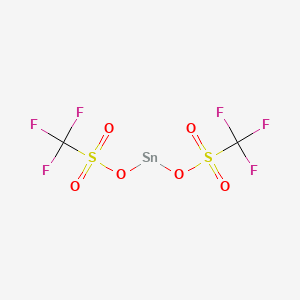


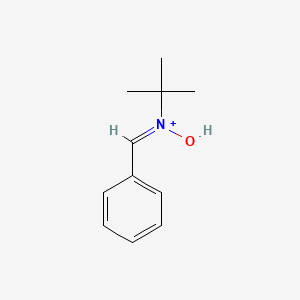

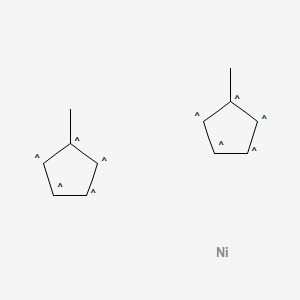
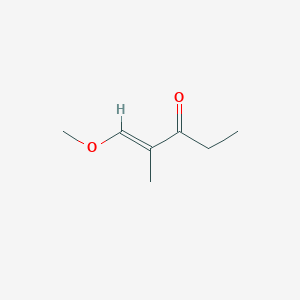
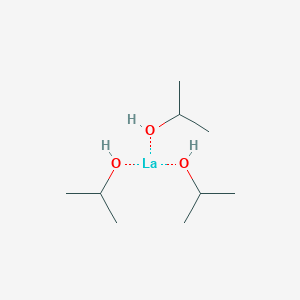
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)

![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
